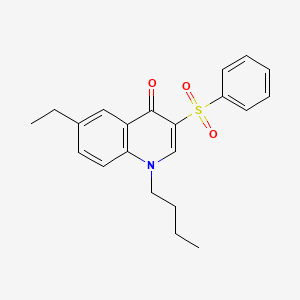
1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound's molecular formula is C21H23NO3S, with a molecular weight of 369.48 g/mol. It features a quinoline backbone modified with a butyl and ethyl group, as well as a phenylsulfonyl moiety, which may contribute to its biological properties .
Structure
| Property | Value |
|---|---|
| IUPAC Name | 3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one |
| Molecular Formula | C21H23NO3S |
| Molecular Weight | 369.48 g/mol |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that related quinoline compounds inhibited the growth of MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines by modulating cyclin-dependent kinases (CDKs) and stabilizing heat shock proteins (Hsp70 and Hsp90) without triggering heat shock responses .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of CDK5, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Receptor Interaction : The phenylsulfonyl group may enhance binding affinity to specific receptors involved in signaling pathways related to cancer progression.
Neuroprotective Effects
Research indicates that quinoline derivatives can also exhibit neuroprotective effects. The inhibition of monoamine oxidase (MAO) activity has been linked to neuroprotection, which is vital for conditions like Parkinson's disease. Compounds with similar structures have shown promise in this area, potentially offering new therapeutic avenues .
Summary of Biological Activities
Comparative Analysis with Related Compounds
A comparative analysis reveals that while many quinoline derivatives display similar activities, the specific substitutions on the quinoline core significantly influence their potency and selectivity against various biological targets.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-3-5-13-22-15-20(26(24,25)17-9-7-6-8-10-17)21(23)18-14-16(4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVAJTZYPVOKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













